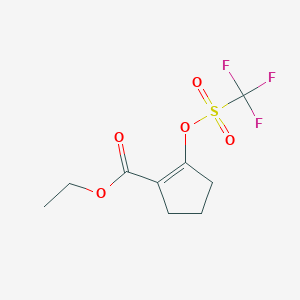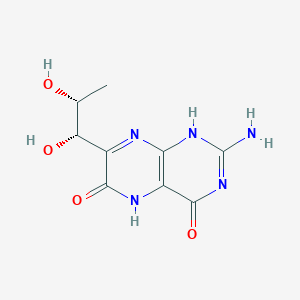
6-Oxoprimapterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxoprimapterin is a natural compound that belongs to the family of pteridines. It is an important intermediate in the biosynthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for the synthesis of neurotransmitters, nitric oxide, and other important molecules in the body. 6-Oxoprimapterin has been found to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 6-oxoprimapterin is not fully understood, but it is believed to act as a cofactor for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. It has also been shown to increase the activity of nitric oxide synthase, leading to increased production of nitric oxide, which has various physiological effects such as vasodilation and neurotransmitter release.
Biochemical and Physiological Effects:
6-Oxoprimapterin has been shown to have various biochemical and physiological effects. It has been found to increase the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also has antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation. In addition, it has been shown to improve vascular function and reduce blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 6-oxoprimapterin in lab experiments is its ability to increase the production of neurotransmitters, which can be useful in studying the effects of neurotransmitters on various physiological processes. However, one limitation is that it is a relatively unstable compound and can degrade quickly, making it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 6-oxoprimapterin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential use in the treatment of depression, as it has been shown to increase the production of neurotransmitters that are involved in mood regulation. Additionally, further research is needed to fully understand the mechanism of action of 6-oxoprimapterin and its potential use in other areas of medicine.
Synthesis Methods
The synthesis of 6-oxoprimapterin can be achieved through several methods, including chemical synthesis and enzymatic conversion. In chemical synthesis, the compound is produced through a series of reactions starting from guanine, which is then converted to 6-oxoprimidine and finally to 6-oxoprimapterin. Enzymatic conversion involves the use of enzymes such as guanine deaminase and 6-pyruvoyltetrahydropterin synthase to convert guanine to 6-oxoprimapterin.
Scientific Research Applications
6-Oxoprimapterin has been extensively studied for its potential use in various scientific fields. In neuroscience, it has been found to play a critical role in the regulation of neurotransmitter synthesis and release. It has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In addition, 6-oxoprimapterin has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression.
properties
CAS RN |
115991-76-9 |
|---|---|
Product Name |
6-Oxoprimapterin |
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C9H11N5O4/c1-2(15)5(16)3-7(17)12-4-6(11-3)13-9(10)14-8(4)18/h2,5,15-16H,1H3,(H,12,17)(H3,10,11,13,14,18)/t2-,5-/m1/s1 |
InChI Key |
IVLRTAQPNLWWKT-DUZGATOHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
SMILES |
CC(C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)O)O |
Canonical SMILES |
CC(C(C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
synonyms |
6-oxoprimapterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)


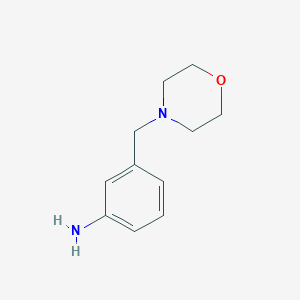
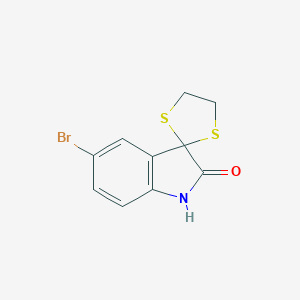
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
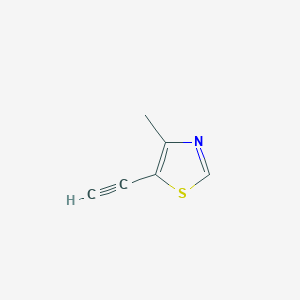

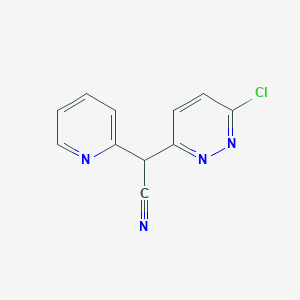

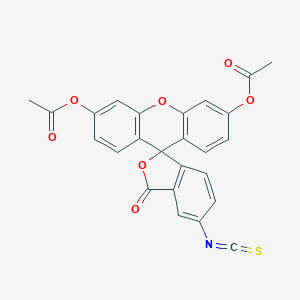
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
